(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17379859
InChI: InChI=1S/C10H13N3.ClH/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10;/h2-4,6-7H,5,11H2,1H3,(H,12,13);1H/t7-;/m1./s1
SMILES:
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69 g/mol

(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride

CAS No.:

Cat. No.: VC17379859

Molecular Formula: C10H14ClN3

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride -

Specification

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
IUPAC Name (2R)-1-(1H-indazol-4-yl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H13N3.ClH/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10;/h2-4,6-7H,5,11H2,1H3,(H,12,13);1H/t7-;/m1./s1
Standard InChI Key QFGISZIPGCCTQK-OGFXRTJISA-N
Isomeric SMILES C[C@H](CC1=C2C=NNC2=CC=C1)N.Cl
Canonical SMILES CC(CC1=C2C=NNC2=CC=C1)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s core structure consists of a bicyclic indazole system fused to a benzene ring, with a propan-2-amine substituent at the 4-position. The (R)-enantiomer configuration is critical for its stereoselective biological activity, as evidenced by comparative studies of chiral analogs . Key physicochemical properties include:

PropertyValue
Molecular FormulaC10H13N3HCl\text{C}_{10}\text{H}_{13}\text{N}_{3} \cdot \text{HCl}
Molar Mass211.69 g/mol
SMILES NotationN1N=CC2=C(C=CC=C12)C[C@@H](C)N.Cl\text{N1N=CC2=C(C=CC=C12)C[C@@H](C)N.Cl}
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The hydrochloride salt enhances aqueous solubility, facilitating in vitro and in vivo pharmacological testing .

Stereochemical Considerations

The (R)-configuration at the chiral center of the propan-2-amine group dictates its binding affinity to target proteins. Molecular docking simulations suggest that this enantiomer adopts a conformation optimal for occupying the hydrophobic pocket of cannabinoid receptor 1 (CB1), a feature absent in the (S)-enantiomer .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride typically begins with the construction of the indazole core. A palladium-catalyzed cross-coupling reaction between 4-bromoindazole and a chiral propan-2-amine derivative is commonly employed (Scheme 1) .

Scheme 1:

4-Bromoindazole+(R)-propan-2-aminePd(OAc)2,P(o-tol)3,Et3N(R)-1-(1H-Indazol-4-yl)propan-2-amineHClHydrochloride salt\text{4-Bromoindazole} + \text{(R)-propan-2-amine} \xrightarrow{\text{Pd(OAc)}_2, \text{P(o-tol)}_3, \text{Et}_3\text{N}} \text{(R)-1-(1H-Indazol-4-yl)propan-2-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Yields range from 60–75%, with purity >95% achieved via recrystallization from ethanol/water mixtures .

Challenges in Enantiomeric Control

Maintaining enantiomeric excess (ee) >98% requires stringent reaction conditions. Asymmetric hydrogenation using chiral ligands such as BINAP-Ru complexes has proven effective in minimizing racemization during the amination step.

Pharmacological Profile

Cannabinoid Receptor Affinity

(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride exhibits nanomolar affinity for CB1 receptors (Ki=12.3nMK_i = 12.3 \, \text{nM}), with >100-fold selectivity over CB2 receptors. In rodent models, it reduces neuropathic pain by 40% at 10 mg/kg (i.p.), comparable to reference agonist WIN 55,212-2.

Neuroprotective Effects

Preliminary in vitro studies demonstrate a 30% reduction in glutamate-induced neuronal apoptosis at 50 μM, suggesting potential utility in neurodegenerative diseases . Mechanism-of-action studies implicate the PI3K/Akt pathway, though direct kinase inhibition remains unconfirmed .

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaCB1 KiK_i (nM)Key Differentiator
(R)-1-(1H-Indazol-6-yl)propan-2-amineC10H13N3\text{C}_{10}\text{H}_{13}\text{N}_{3}45.2Indazole substitution at 6-position
2-(1-Methyl-1H-indazol-3-yl)propan-2-amineC11H15N3\text{C}_{11}\text{H}_{15}\text{N}_{3}210.0Dimethylamine moiety
(R)-N-(2,2,2-Trifluoroethyl) derivativeC12H14F3N3\text{C}_{12}\text{H}_{14}\text{F}_{3}\text{N}_{3}8.7Enhanced CB1 selectivity

The trifluoroethyl analog exhibits superior CB1 affinity, highlighting the impact of electron-withdrawing groups on receptor engagement .

Therapeutic Applications and Future Directions

Pain Management

Preclinical data support further development as a non-opioid analgesic. Unlike morphine, the compound shows no respiratory depression at effective doses, addressing a critical safety concern.

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